![molecular formula C5H11IN4 B2666357 4-Propyl-1,2,4-triazol-3-amine;hydroiodide CAS No. 2567504-94-1](/img/structure/B2666357.png)
4-Propyl-1,2,4-triazol-3-amine;hydroiodide
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Description
“4-Propyl-1,2,4-triazol-3-amine;hydroiodide” is a unique heterocyclic compound . It has a molecular weight of 126.16 . The compound is also known as 4-propyl-4H-1,2,4-triazol-3-ylamine . It has potential applications in various fields such as pharmaceutical chemistry, agrochemistry, and material sciences .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives like “4-Propyl-1,2,4-triazol-3-amine;hydroiodide” can be achieved via a copper-promoted [3 + 2] annulation reaction of amidine hydrochlorides and isocyanates . This transformation may undergo nucleophilic attack of amidines on isocyanates and copper promoted intramolecular N–N oxidative coupling .Molecular Structure Analysis
The molecular structure of “4-Propyl-1,2,4-triazol-3-amine;hydroiodide” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions leading to C5H10N4+ (ion structure unspecified) have been studied . The appearance energy determinations for C2H4N4+ and C5H10N4+ are 10.Scientific Research Applications
Heterogeneous Catalyst
The compound can be used as a heterogeneous catalyst in the synthesis of Pyrazolopyranopyrimidines and Dihydro-1H-pyrano [2,3-c]pyrazol-6-ones . The catalyst was prepared by the reaction of 3-chloropropyl silica and 3-amino-1,2,4-triazole . This catalyst was successfully synthesized and characterized by various techniques .
Synthesis of Pyrazolopyranopyrimidines
The compound is used in the synthesis of pyrazolopyranopyrimidines , a class of fused heterocycles comprising pyrazole, pyran, and pyrimidine rings . These organic compounds and their derivatives have exhibited potential therapeutic activities in many diseases .
Synthesis of Dihydro-1H-pyrano [2,3-c]pyrazol-6-ones
The compound is also used in the synthesis of dihydro-1H-pyrano [2,3-c]pyrazol-6-ones . These compounds were prepared via the four-component catalytic reaction .
Antimicrobial Activities
1,2,4-Triazole derivatives, including “4-Propyl-1,2,4-triazol-3-amine;hydroiodide”, have been linked to a variety of pharmacological actions, including antimicrobial activities .
Antifungal Activities
1,2,4-Triazole derivatives are widely used and studied class of antimicrobial agents due to their safety profile and high therapeutic index. Among these, Conazoles are a major class of azole-based drugs such as Itraconazole, Fluconazole, Voriconazole, Ravuconazole etc .
Agriculture
3- and 4-amino-1,2,4-triazoles and their derivatives have been identified to have applications in agriculture .
Medicine
These compounds also have applications in medicine .
High-Energy Substances and Gas-Generating Composition
Another area of use of these amines and their derivatives is in the production of high-energy substances and gas-generating composition .
properties
IUPAC Name |
4-propyl-1,2,4-triazol-3-amine;hydroiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.HI/c1-2-3-9-4-7-8-5(9)6;/h4H,2-3H2,1H3,(H2,6,8);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRECIGCUNRJBTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NN=C1N.I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11IN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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